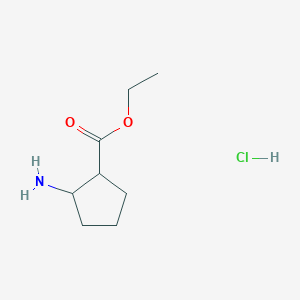

Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Description

Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS: 119993-56-5) is a cyclopentane-derived organic compound featuring an ethyl ester group, a primary amine at the 2-position, and a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound exists in multiple stereoisomeric forms, such as the cis isomer (CAS: 142547-15-7) and enantiomers like (1R,2S)- and (1S,2R)-configurations, which are commercially available as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

ethyl 2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMXCZWUCHLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119993-56-5 | |

| Record name | Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119993-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminocyclopentanecarboxylate hydrochloride involves several steps. One common method includes the reaction of cyclopentanone with ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then subjected to aminolysis using ammonia or an amine to yield ethyl 2-aminocyclopentanecarboxylate. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of various substituted amines and esters.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

Ethyl 2-aminocyclopentanecarboxylate hydrochloride serves as an essential chiral building block in organic synthesis. Its stereochemistry allows for the creation of complex molecules with specific configurations, which is crucial in the development of pharmaceuticals and agrochemicals. The compound can be utilized in asymmetric synthesis processes to produce enantiomerically pure compounds, enhancing the efficacy and safety profiles of drugs.

Biological Research

Ligand in Enzyme-Catalyzed Reactions

Research indicates that this compound may function as a ligand in enzyme-catalyzed reactions, influencing metabolic pathways within biological systems. Its ability to interact with specific enzymes suggests potential applications in drug design targeting metabolic disorders or enzyme inhibition.

Pharmacological Potential

Studies have shown that this compound exhibits various biological activities, including anti-inflammatory effects. For instance, it has been identified as a potential agonist for receptors involved in inflammatory responses, affecting neutrophil adhesion and other cellular processes critical to inflammation management.

Pharmaceutical Development

Drug Candidate for Neurological Disorders

Due to its unique pharmacological properties, this compound is being investigated as a candidate for drug development aimed at treating neurological disorders. Its structural characteristics may allow it to modulate neurotransmitter systems or protect neuronal cells from damage .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as a precursor for synthesizing fine chemicals. Its stability and solubility in aqueous solutions make it suitable for various chemical processes, including the manufacture of agrochemicals and specialty chemicals used in diverse applications .

Mechanism of Action

The mechanism of action of ethyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereochemistry significantly impacts its physicochemical properties and biological activity. lists several enantiomers, including:

Key Observations :

- The (1R,2S) and (1S,2R) enantiomers share the same molecular formula but differ in optical activity, affecting their interaction with chiral biological targets.

Cycloalkane-Based Esters

Compounds with similar cycloalkane backbones but varying substituents include:

Key Observations :

Functional Analogs and Pharmacological Derivatives

and highlight compounds with structural or functional similarities:

Key Observations :

- The H-series inhibitors (e.g., H-7) share the hydrochloride salt feature but employ sulfonamide pharmacophores instead of cyclopentane, targeting kinase enzymes .

- Ethyl 5-oxoazepane-4-carboxylate HCl (CAS: 119993-56-5) demonstrates how ring expansion (azepane vs. cyclopentane) modifies electronic and steric profiles .

Biological Activity

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

This compound can be synthesized through various methods, including enzymatic hydrolysis and chemical reactions involving cyclopentanecarboxylic acid derivatives. The compound is characterized by its unique cyclic structure which contributes to its biological properties.

Table 1: Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Enzymatic Hydrolysis | CALB-catalyzed hydrolysis of esters | High |

| Chemical Synthesis | Condensation reactions with amines | Moderate |

2. Pharmacological Properties

This compound has shown promising pharmacological effects in various studies:

- Anti-inflammatory Activity : The compound acts as a selective COX-2 inhibitor, potentially reducing inflammation with fewer side effects compared to non-selective NSAIDs. This property is particularly significant in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 2: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Neuroprotection | Modulation of neuroinflammatory pathways | |

| Antimicrobial | Potential against bacterial infections |

3. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Inflammation : A study demonstrated that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Neuroprotective Study : Another research focused on the neuroprotective effects of cyclic amino acids, where derivatives similar to this compound were shown to protect neuronal cells from oxidative stress-induced damage .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the cyclic structure and substitution patterns can significantly influence its pharmacological properties.

Table 3: SAR Insights

| Structural Variation | Effect on Activity |

|---|---|

| Substituents on N-atom | Enhanced anti-inflammatory activity |

| Ring size alterations | Modulation of neuroprotective effects |

5. Conclusion

This compound exhibits significant biological activity, particularly in anti-inflammatory and neuroprotective contexts. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic potential through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure Ethyl 2-aminocyclopentanecarboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopentane ring functionalization. A validated approach includes:

- Step 1 : Cyclopentanecarboxylic acid esterification with ethanol under acidic catalysis.

- Step 2 : Stereoselective amination at the 2-position using chiral auxiliaries or catalysts (e.g., palladium on carbon with hydrogen gas) to control enantiomeric purity .

- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous ether.

- Key Data :

| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Pd/C, H₂ | 12 | 78 | 95 |

| Rh/Al₂O₃ | 24 | 65 | 85 |

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR : Analyze and spectra for proton environments and stereochemical assignments (e.g., coupling constants for cis/trans isomers) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

- Critical Parameters : Ensure anhydrous conditions during salt formation to avoid hydrolysis artifacts.

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes during hydrogenation of Ethyl 2-aminocyclopentanecarboxylate precursors?

- Methodological Answer : Discrepancies in stereochemistry often arise from substrate geometry or catalyst-substrate interactions. To resolve this:

- Experimental Design :

Compare hydrogenation outcomes using Pd/C vs. Rh/Al₂O₃ under identical conditions.

Analyze steric effects by modifying substituents on the cyclopentane ring .

- Case Study : Substrates with bulky groups at the 3-position favor cis-isomer formation (95% ee with Pd/C), while planar analogs yield racemic mixtures .

Q. How does this compound interact with biological systems, and what experimental models are suitable for studying these interactions?

- Methodological Answer :

- Biochemical Assays :

- Enzyme Modification : React with carbonic anhydrase or other enzymes to study amidination effects on catalytic activity (e.g., UV-Vis assays for enzyme inhibition) .

- Receptor Binding : Use radiolabeled analogs (e.g., -labeled ethyl ester) to track binding affinity in neuronal receptors .

- Data Interpretation :

| Application | Model System | Key Finding |

|---|---|---|

| Enzyme Modification | Human erythrocytes | 40% activity loss after amidination |

| Receptor Interaction | Rat brain homogenate | Selective binding to GABA receptors |

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

pH Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via LC-MS. Hydrolysis accelerates above pH 7, forming cyclopentanecarboxylic acid .

Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., racemization observed >150°C) .

- Recommendations : Store at 4°C in anhydrous, nitrogen-purged environments to extend shelf life.

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for stereoselective synthesis?

- Resolution : Variability arises from:

- Catalyst Purity : Commercial Pd/C batches may contain trace metals affecting reactivity.

- Reaction Scale : Milligram-scale reactions often report higher ee% due to better mixing vs. industrial-scale processes .

- Mitigation : Standardize catalyst sources and validate protocols across multiple labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.